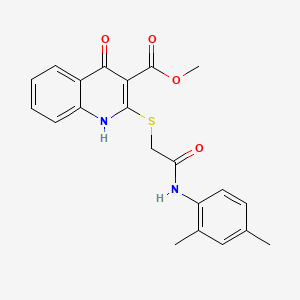

![molecular formula C18H19BrN2O2S2 B2735418 3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-51-7](/img/structure/B2735418.png)

3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are often used in medicinal or agricultural areas due to their extensive therapeutic uses .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of substituted phenacyl bromides and bromoacetylpyridines with thiosemicarbazide . The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues .Molecular Structure Analysis

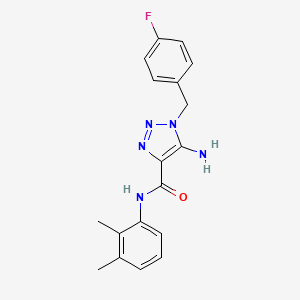

The molecular structure of this compound is complex. It includes a benzothiadiazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The compound also contains a bromobenzyl group, a butyl group, and a sulfur dioxide group .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the reaction conditions . For instance, the compound can participate in one-pot multi-component reactions (MCR) in water .科学的研究の応用

- The synthesized compound has been evaluated for its anticancer potential. Eight derivatives demonstrated the ability to inhibit the growth of renal and non-small cell lung cancer cell lines .

- The compound was screened for antitubercular activity. Its effectiveness against Mycobacterium tuberculosis suggests a potential role in tuberculosis treatment .

- Benzothiadiazine 1,1-dioxides are known for their cardiovascular effects. Understanding how this specific compound interacts with cardiovascular systems could lead to novel therapeutic approaches .

- Compounds in this class inhibit enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .

Anticancer Activity

Antitubercular Properties

Cardiovascular Effects

Enzyme Inhibition

ATP-Sensitive Potassium Channel Modulation

Broad-Spectrum Antibacterial and Antifungal Activity

将来の方向性

特性

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-4-butyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2S2/c1-2-3-12-21-16-6-4-5-7-17(16)25(22,23)20-18(21)24-13-14-8-10-15(19)11-9-14/h4-11H,2-3,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNWMCRYZZKAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-bromophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2735341.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2735342.png)

![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)

![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)